molecular formula C22H17N3O B11164761 N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide

Cat. No.: B11164761
M. Wt: 339.4 g/mol
InChI Key: KGXWMGRXYIAMAJ-UHFFFAOYSA-N
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Description

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or quinoline rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various hydrogenated quinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide is unique due to the presence of both benzyl and pyridinyl groups attached to the quinoline scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial , anticancer , and anti-inflammatory agent, making it a candidate for further research and development in therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzyl group and a pyridine moiety. Its molecular formula is C19H16N2C_{19}H_{16}N_2 with a molecular weight of approximately 303.36 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to intercalate with DNA and interact with various enzymes and receptors.

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and disrupting cellular signaling pathways.
  • DNA Intercalation : Its quinoline structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes, which is particularly relevant in cancer biology.
  • Metal Ion Chelation : The presence of the pyridine moiety may enable the compound to chelate metal ions, influencing various biochemical pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity TypeObservationsReferences
AntimicrobialExhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.
AnticancerDemonstrates cytotoxic effects on cancer cell lines; mechanisms include apoptosis induction and cell cycle arrest.
Anti-inflammatoryReduces levels of inflammatory cytokines, suggesting potential for treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound showed significant inhibition, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
  • Anticancer Properties : In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including A431 (skin cancer) and A549 (lung cancer). The mechanism involved apoptosis induction and disruption of cell cycle progression, with IC50 values indicating potent activity at low concentrations.
  • Anti-inflammatory Effects : Research has shown that this compound can significantly lower levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell culture models, suggesting its utility in inflammatory disease management.

Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O/c26-22(24-15-16-6-2-1-3-7-16)19-14-21(17-10-12-23-13-11-17)25-20-9-5-4-8-18(19)20/h1-14H,15H2,(H,24,26)

InChI Key

KGXWMGRXYIAMAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

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